1-(5-(Trifluoromethyl)pyrimidin-2-yl)piperidin-4-ol
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Overview
Description
1-(5-(Trifluoromethyl)pyrimidin-2-yl)piperidin-4-ol is a chemical compound with the molecular formula C10H12F3N3O It is characterized by the presence of a trifluoromethyl group attached to a pyrimidine ring, which is further connected to a piperidin-4-ol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-(Trifluoromethyl)pyrimidin-2-yl)piperidin-4-ol typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a suitable aldehyde and an amidine derivative.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid.
Formation of the Piperidin-4-ol Moiety: The piperidin-4-ol moiety is synthesized through the reduction of a corresponding piperidinone derivative.
Coupling Reaction: The final step involves coupling the trifluoromethyl-substituted pyrimidine with the piperidin-4-ol moiety under suitable conditions, such as using a base like potassium carbonate in an appropriate solvent.
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
1-(5-(Trifluoromethyl)pyrimidin-2-yl)piperidin-4-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group in the piperidin-4-ol moiety can be oxidized to form a ketone.
Reduction: The pyrimidine ring can undergo reduction reactions to form dihydropyrimidine derivatives.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride.
Major Products
Oxidation: Formation of 1-(5-(Trifluoromethyl)pyrimidin-2-yl)piperidin-4-one.
Reduction: Formation of dihydropyrimidine derivatives.
Substitution: Formation of substituted pyrimidine derivatives with various functional groups.
Scientific Research Applications
1-(5-(Trifluoromethyl)pyrimidin-2-yl)piperidin-4-ol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It can be used in the study of enzyme inhibition and receptor binding due to its structural features.
Industry: Used in the development of advanced materials with specific properties, such as improved thermal stability or chemical resistance.
Mechanism of Action
The mechanism of action of 1-(5-(Trifluoromethyl)pyrimidin-2-yl)piperidin-4-ol involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic pockets in proteins. The piperidin-4-ol moiety can form hydrogen bonds with amino acid residues, stabilizing the compound-protein complex. These interactions can modulate the activity of enzymes or receptors, leading to the desired biological effects.
Comparison with Similar Compounds
Similar Compounds
1-(4-(Trifluoromethyl)pyrimidin-2-yl)piperidin-4-ol: Similar structure but with the trifluoromethyl group at a different position on the pyrimidine ring.
1-(5-(Trifluoromethyl)pyridin-2-yl)piperidin-4-ol: Similar structure but with a pyridine ring instead of a pyrimidine ring.
Uniqueness
1-(5-(Trifluoromethyl)pyrimidin-2-yl)piperidin-4-ol is unique due to the specific positioning of the trifluoromethyl group on the pyrimidine ring, which can influence its chemical reactivity and biological activity. This unique structure can result in different binding affinities and selectivities compared to similar compounds, making it a valuable molecule for targeted applications in research and industry.
Properties
Molecular Formula |
C10H12F3N3O |
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Molecular Weight |
247.22 g/mol |
IUPAC Name |
1-[5-(trifluoromethyl)pyrimidin-2-yl]piperidin-4-ol |
InChI |
InChI=1S/C10H12F3N3O/c11-10(12,13)7-5-14-9(15-6-7)16-3-1-8(17)2-4-16/h5-6,8,17H,1-4H2 |
InChI Key |
BWMGRUHBDCZQQK-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1O)C2=NC=C(C=N2)C(F)(F)F |
Origin of Product |
United States |
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